molecular formula C8H12N2 B3192346 1-Ethyl-2-phenylhydrazine CAS No. 622-82-2

1-Ethyl-2-phenylhydrazine

Cat. No.: B3192346
CAS No.: 622-82-2
M. Wt: 136.19 g/mol
InChI Key: MNZGWEVNYBSBHA-UHFFFAOYSA-N
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Description

Contextual Significance and Molecular Architecture of 1-Ethyl-2-phenylhydrazine

This compound is an organic compound that belongs to the class of disubstituted hydrazines. wikipedia.org Its molecular structure consists of a hydrazine (B178648) core (N-N single bond) where one nitrogen atom is bonded to an ethyl group and the other to a phenyl group. This specific arrangement, known as 1,2-disubstitution, results in the chemical formula C8H12N2. lookchem.com The presence of both a flexible alkyl group (ethyl) and a rigid, aromatic group (phenyl) on the hydrazine backbone imparts a distinct chemical character, influencing its reactivity, stereochemistry, and physical properties.

The significance of this compound in organic chemistry research lies in its role as a versatile intermediate and a model compound for studying the behavior of substituted hydrazines. It is a derivative of phenylhydrazine (B124118), a foundational reagent in organic synthesis. wikipedia.orgwikipedia.org The ethyl substitution modifies the nucleophilicity and steric environment of the nitrogen atoms compared to the parent phenylhydrazine, allowing for nuanced control in synthetic applications.

Below is a table detailing the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C8H12N2
Molecular Weight 136.197 g/mol
CAS Number 622-82-2
Boiling Point 240.49°C (estimate)
Density 1.0150 g/cm³
Refractive Index 1.5676
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Data sourced from LookChem. lookchem.com

Historical Development of Hydrazine Chemistry and its Phenolic Derivatives

The field of hydrazine chemistry has a rich history dating back to the 19th century. The first hydrazine derivative to be characterized was, in fact, an arylhydrazine. In 1875, the German chemist Emil Fischer synthesized phenylhydrazine by reducing a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.orgwikipedia.orgprinceton.edu This discovery was a landmark achievement, and Fischer himself would later use phenylhydrazine extensively to study the structure of carbohydrates, a process that involved the formation of well-defined crystalline derivatives called osazones. wikipedia.orgwikipedia.orgprinceton.edu

It was not until 12 years after Fischer's discovery of phenylhydrazine that the parent compound, hydrazine (N₂H₄), was first synthesized. princeton.edu In 1887, Theodor Curtius, another German chemist, successfully produced hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid. wikipedia.orghydrazine.com The pure anhydrous form of hydrazine was later prepared by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.org

The early 20th century saw significant advancements in the production of hydrazine. In 1907, Friedrich August Raschig developed an industrial process involving the reaction of ammonia (B1221849) with sodium hypochlorite, which made hydrazine more accessible for various applications. wikipedia.orghydrazine.com This increased availability spurred its use beyond academic laboratories, most notably as a high-energy rocket propellant, a role it played beginning with the German Messerschmitt Me 163B fighter plane during World War II and continuing in aerospace applications today. princeton.eduhydrazine.comresearchgate.net This historical trajectory from a laboratory curiosity to an industrial chemical highlights the foundational importance of early research on its derivatives, like phenylhydrazine, which paved the way for the broader development of hydrazine chemistry. researchgate.net

Scope and Research Trajectories for Substituted Phenylhydrazines

Substituted phenylhydrazines, the class of compounds to which this compound belongs, remain a cornerstone of modern organic synthesis and medicinal chemistry research. Their utility stems primarily from their role as versatile chemical intermediates. who.int

A major area of application is in the synthesis of heterocyclic compounds. The most famous example is the Fischer indole (B1671886) synthesis, a reaction that uses a phenylhydrazine and an aldehyde or ketone to construct the indole ring system—a privileged scaffold found in numerous pharmaceuticals and biologically active molecules. wikipedia.orgontosight.ai Phenylhydrazines are also key starting materials for producing pyrazoles, pyridazines, and other important heterocyclic structures. google.com

Current research continues to explore the synthetic utility of substituted phenylhydrazines. They are used to prepare phenylhydrazones through condensation with carbonyl compounds. nih.gov These phenylhydrazones are not just stable, crystalline derivatives for characterization, but are also investigated for their own biological activities. For instance, libraries of N-substituted phenylhydrazones have been synthesized and screened for potential therapeutic properties, including antimalarial action. nih.gov

Furthermore, research delves into the biological interactions of substituted phenylhydrazines themselves. Studies have investigated how substituents on the phenyl ring influence the biological effects of these molecules, such as in the induction of hemolytic anemia in animal models, providing insights into structure-activity relationships. nih.gov Other research has explored the tumorigenic potential of specific 4-substituted phenylhydrazines to understand their metabolic fate and interactions within biological systems. tandfonline.com These research trajectories underscore the enduring importance of substituted phenylhydrazines as building blocks for complex molecules and as tools for chemical biology. ijpsr.comacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

622-82-2

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

1-ethyl-2-phenylhydrazine

InChI

InChI=1S/C8H12N2/c1-2-9-10-8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3

InChI Key

MNZGWEVNYBSBHA-UHFFFAOYSA-N

SMILES

CCNNC1=CC=CC=C1

Canonical SMILES

CCNNC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethyl 2 Phenylhydrazine and Its Analogues

Established Synthetic Pathways to 1-Ethyl-2-phenylhydrazine

The synthesis of this compound, a substituted hydrazine (B178648) derivative, can be achieved through several established chemical routes. These pathways primarily involve the formation of a new nitrogen-carbon bond on the phenylhydrazine (B124118) scaffold. The choice of method often depends on the desired selectivity, yield, and the availability of starting materials.

Reductive Amination and Alkylation Strategies

Alkylation Strategies: Direct alkylation of phenylhydrazine is a common method for synthesizing N-substituted derivatives. The reaction of phenylhydrazine with an ethylating agent, such as ethyl iodide, can yield this compound. To achieve selective alkylation at the N1 position (the nitrogen atom not directly attached to the phenyl ring), the reaction often involves the prior formation of the sodium salt of phenylhydrazine. This is typically accomplished by reacting phenylhydrazine with a strong base like sodium amide in a suitable solvent. The subsequent addition of the alkylating agent leads to the desired product. One patented process describes reacting phenylhydrazine with sodium amide in a solvent like toluene (B28343), followed by the addition of ethyl iodide to yield this compound with high purity. This method has been shown to be an efficient procedure for utilizing the alkylating agent effectively.

A notable example from a patented procedure involves the use of ethyl iodide as the alkylating agent, resulting in a yield of 91% with a purity of approximately 97%. The reaction is analogous to the synthesis of other 1-alkyl-1-phenylhydrazines where different alkylating agents like n-butyl chloride or n-octyl bromide are used.

Reductive Amination Strategies: Reductive amination provides an alternative route, avoiding issues of overalkylation that can occur with direct alkylation. This two-step, one-pot process involves the condensation of a carbonyl compound with phenylhydrazine to form a hydrazone, which is then reduced to the corresponding hydrazine. For the synthesis of this compound, acetaldehyde (B116499) is condensed with phenylhydrazine to form acetaldehyde phenylhydrazone. This intermediate is subsequently reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium cyanoborohydride (NaBH₃CN). Imine reductases (IREDs) have also been explored for the reductive amination of various carbonyls with hydrazines, offering a biocatalytic approach to N-alkylhydrazines.

MethodReactantsKey IntermediateReducing AgentReference
Direct AlkylationPhenylhydrazine, Ethyl Iodide, Sodium AmideSodium phenylhydrazideN/A
Reductive AminationPhenylhydrazine, AcetaldehydeAcetaldehyde phenylhydrazoneLithium aluminum hydride

Diazotization and Subsequent Reduction Routes for Phenylhydrazine Derivatives

The precursor for the aforementioned syntheses, phenylhydrazine, is itself commonly prepared via a two-step process starting from aniline (B41778). This classic method, first reported by Hermann Emil Fischer, involves the diazotization of aniline followed by reduction.

In the first step, aniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (around 0 °C) to form a benzenediazonium (B1195382) salt. This intermediate is highly reactive and is typically used immediately in the next step.

Modifications of Phenylurea Precursors

While less common for the direct synthesis of this compound, modifications of phenylurea precursors represent a viable theoretical pathway. In this approach, N-phenylurea could be ethylated to form 1-Ethyl-1-phenylurea. This intermediate would then need to undergo a transformation to yield the desired hydrazine. This could potentially be achieved through nitrosation followed by reduction, a pathway analogous to the synthesis of semicarbazides and their subsequent conversion. However, specific literature detailing this route for this compound is not prominent. The more direct methods of alkylation and reductive amination are generally preferred for their efficiency and higher yields.

Optimizations in Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side products and reaction time. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects and Reaction Media Investigations

The choice of solvent plays a significant role in the synthesis of this compound, particularly in alkylation reactions. In the synthesis of 1-alkyl-1-phenylhydrazines via deprotonation with sodium amide, solvents such as liquid ammonia (B1221849) or inert organic solvents like toluene are employed. While liquid ammonia requires low temperatures (below -35 °C), using toluene allows the reaction to proceed at more moderate temperatures. For reductive amination, ethereal solvents like tetrahydrofuran (B95107) (THF) are often used, especially when strong reducing agents like LiAlH₄ are involved.

In the preparation of phenylhydrazone intermediates, which precedes reductive amination, alcohols like ethanol (B145695) or solvents such as glacial acetic acid are commonly used. For instance, the reaction of phenylhydrazine with various aromatic aldehydes has been successfully carried out in refluxing glacial acetic acid. The solvent can influence the rate of hydrazone formation and the stability of the reactants and products.

Synthesis StepSolvent SystemPurpose
Alkylation (with NaNH₂)TolueneInert medium, allows for higher temperatures than liquid ammonia
Reductive Amination (with LiAlH₄)Tetrahydrofuran (THF)Standard ethereal solvent for hydride reductions
Phenylhydrazone FormationGlacial Acetic Acid / EthanolActs as a solvent and catalyst for condensation

Temperature and Stoichiometry Control in Preparative Synthesis

Precise control over temperature and reactant stoichiometry is crucial for achieving high yields and selectivity.

Temperature: In the direct alkylation of phenylhydrazine, the temperature depends on the reactivity of the alkylating agent. For a highly reactive agent like ethyl iodide, the alkylation of sodium phenylhydrazide can be carried out at a relatively low temperature of 10-14 °C. However, for less reactive agents like n-butyl chloride, the temperature may need to be raised to 40-45 °C to ensure the reaction proceeds at a reasonable rate. In the preparation of the phenylhydrazine precursor via diazotization, maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt. The subsequent reduction step is often performed at elevated temperatures, for example, 65-75 °C.

Stoichiometry: The molar ratio of reactants is another key parameter. In reductive amination, an equimolar mixture of phenylhydrazine and the corresponding aldehyde is typically used for the formation of the hydrazone intermediate. In the diazotization of aniline, a slight excess of sodium nitrite and hydrochloric acid is often used to ensure complete conversion of the aniline. Kinetic studies on related reactions, such as the Knorr pyrazole (B372694) synthesis involving phenylhydrazine, have demonstrated that reactant stoichiometry can significantly influence the reaction mechanism and product distribution. Careful control of the reactant ratios helps to minimize the formation of byproducts and maximize the yield of the desired product.

Catalytic Approaches in this compound Synthesis

Catalytic methods for the N-alkylation of hydrazines represent an atom-economical and efficient route to compounds like this compound. These approaches often utilize transition metals to facilitate the reaction, typically through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This strategy allows for the use of alcohols as alkylating agents, with water being the only byproduct, thus aligning with green chemistry principles.

In this mechanism, a metal catalyst temporarily abstracts hydrogen from an alcohol (e.g., ethanol) to form a metal-hydride species and an aldehyde (acetaldehyde). The aldehyde then condenses with the hydrazine (phenylhydrazine) to form a hydrazone intermediate. Subsequently, the metal-hydride species reduces the hydrazone to yield the N-alkylated product, this compound, and regenerates the catalyst.

Nickel and Iridium complexes have been effectively employed for the N-alkylation of various amines and acylhydrazines using alcohols. northeastern.eduresearchgate.net For instance, nickel catalysts have been successfully used for the direct N-alkylation of hydrazides and arylamines with racemic alcohols. northeastern.edu Similarly, half-sandwich iridium complexes with acylhydrazone ligands have shown catalytic activity for the N-alkylation of hydrazides. researchgate.net Another approach involves the reductive alkylation of azoarenes, which can be reduced to a hydrazoarene and then alkylated in a one-pot reaction. rsc.org

These catalytic systems offer high selectivity for mono-alkylation, minimizing the formation of dialkylated byproducts. The reaction conditions are generally mild, enhancing the functional group tolerance of the methodology.

Table 1: Overview of Catalytic Systems for N-Alkylation of Hydrazine Analogues

Catalyst SystemSubstrate(s)Alkylating AgentMechanismKey Advantages
Nickel ComplexesAcylhydrazines, ArylaminesAlcoholsBorrowing HydrogenAtom-economical, uses readily available alcohols
Iridium ComplexesAcylhydrazidesAlcoholsBorrowing HydrogenMild reaction conditions, high efficiency
Palladium ComplexesAminesAlcoholsBorrowing HydrogenHigh selectivity, broad substrate scope chemrxiv.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key strategies include the use of alternative energy sources like microwaves, the implementation of continuous-flow processes for enhanced safety and efficiency, and the development of solvent-free reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. aip.orgnih.govmdpi.com Compared to conventional heating, microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. mdpi.comresearchgate.net

For the synthesis of this compound and its analogues, microwave energy can be applied to the N-alkylation reaction between phenylhydrazine and an ethylating agent (e.g., ethyl halide or diethyl sulfate). This method is not only faster but is also considered an eco-friendly approach. aip.org The synthesis of various hydrazone derivatives, which are structurally related to the intermediates in some synthetic routes, has been successfully demonstrated using microwave irradiation, highlighting the technique's applicability in this area of chemistry. aip.orgchemistryviews.org The efficiency of MAOS can lead to lower energy consumption and supports the principles of green chemistry.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Hydrazine Derivatives

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (MAOS)
Reaction TimeHours (e.g., 1.5-18 h) nih.govMinutes (e.g., 4-12 min) nih.govmdpi.com
Energy ConsumptionHigherLower
Product YieldOften moderate to goodOften good to excellent aip.orgnih.govmdpi.com
Process ControlLess precise temperature controlPrecise control over temperature and pressure

Continuous-flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing for the synthesis of phenylhydrazines. acs.orggoogle.comresearchgate.net The synthesis of aryl hydrazines often involves highly reactive and potentially hazardous intermediates, such as diazonium salts. google.com In batch reactors, the accumulation of these intermediates poses significant safety risks, including the potential for thermal runaway and explosions. google.com

Flow reactors, with their small internal volumes and large surface-area-to-volume ratios, mitigate these risks by ensuring that only small quantities of hazardous materials are present at any given time. researchgate.net This setup allows for superior control over reaction parameters like temperature and pressure, leading to improved mass and heat transfer. acs.org

An expeditious continuous-flow process for the synthesis of 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline (B167055) has been developed, achieving a 94% yield. acs.org The process involves the in-situ generation of the diazonium salt followed by a temperature-programmed reduction. The total residence time was significantly reduced to less than 31 minutes. acs.orgresearchgate.net This process intensification not only enhances safety and efficiency but also simplifies purification and reduces waste, making it a prime example of green engineering in chemical synthesis. acs.orgpatsnap.com

Table 3: Advantages of Continuous-Flow Synthesis for Phenylhydrazines

FeatureBenefitRelevance to this compound Synthesis
Small Reactor VolumeEnhanced safety, minimal accumulation of hazardous intermediates google.comReduces risks associated with unstable diazonium salts and hydrazine products.
High Surface-to-Volume RatioSuperior heat and mass transfer acs.orgresearchgate.netAllows for precise temperature control and rapid reaction rates.
Process AutomationImproved reproducibility and process controlEnsures consistent product quality and yield.
Reduced Residence TimeIncreased throughput and efficiency (e.g., <31 min) acs.orgAccelerates the overall synthesis process from raw material to final product.

The development of solvent-free synthetic methods is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of hydrazine derivatives, several solvent-free techniques have proven effective.

High hydrostatic pressure (HHP) has been utilized to synthesize substituted diaryl-hydrazones in a 1:1 molar ratio without the need for solvents or acid catalysts, achieving nearly quantitative yields. nih.gov This method simplifies product isolation and significantly improves the green credentials of the synthesis. Another promising solvent-free technique is mechanochemistry, where reactions are induced by grinding or milling solid reactants together, often in a ball mill. researchgate.net This approach has been used for the quantitative synthesis of hydrazones and their subsequent N-alkylation without any solvent. researchgate.net

These solvent-free protocols can be applied to the synthesis of this compound by reacting phenylhydrazine directly with an appropriate ethylating agent under neat conditions, possibly with the aid of a solid catalyst or by using techniques like HHP or ball-milling. Such approaches minimize waste and avoid the use of volatile organic compounds (VOCs), making them highly attractive from an environmental perspective.

Table 4: Environmentally Conscious Approaches for Hydrazine Derivative Synthesis

MethodologyDescriptionKey Green Advantage(s)
High Hydrostatic Pressure (HHP)Utilizes high pressure to drive reactions between neat reactants. nih.govSolvent-free, catalyst-free, high yields, easy product isolation. nih.gov
Mechanochemistry (Ball-Milling)Induces reactions by mechanical force (grinding) of solid reactants. researchgate.netSolvent-free, often quantitative yields, applicable to a range of substrates. researchgate.net
Neat Reaction ConditionsReactants are mixed without any solvent, often with heating.Eliminates solvent waste completely.

Elucidation of Reaction Mechanisms and Kinetics of 1 Ethyl 2 Phenylhydrazine Transformations

Mechanistic Insights into Hydrazone Formation

The reaction between 1-Ethyl-2-phenylhydrazine and a carbonyl compound, such as an aldehyde or a ketone, is a cornerstone of its chemistry, leading to the formation of a phenylhydrazone. byjus.com This condensation reaction serves as the initial step for more complex syntheses, most notably the Fischer indole (B1671886) synthesis. thermofisher.comalfa-chemistry.com

The formation of a hydrazone from this compound begins with the nucleophilic addition of the hydrazine (B178648) to the electrophilic carbon of the carbonyl group. masterorganicchemistry.com The mechanism can be described in the following steps:

Nucleophilic Attack: The terminal nitrogen atom of this compound, possessing a lone pair of electrons, acts as a nucleophile. It attacks the partially positive carbonyl carbon of an aldehyde or ketone. youtube.com This leads to the formation of a C-N bond and breaks the C=O pi bond, with the electrons moving to the oxygen atom. masterorganicchemistry.com This results in a tetrahedral intermediate known as a carbinolamine or a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, neutralizing the charges and forming a neutral amino alcohol intermediate.

Dehydration: The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the amino alcohol, converting it into a better leaving group (water). organicmystery.com Subsequently, the lone pair on the adjacent nitrogen atom helps to eliminate the water molecule, forming a C=N double bond. libretexts.org The loss of a proton from the nitrogen atom yields the final, stable hydrazone product. libretexts.org

The rate and success of hydrazone formation are significantly influenced by both steric and electronic factors pertaining to the this compound and the carbonyl reactant.

Steric Effects: The approach of the nucleophile (this compound) to the carbonyl carbon is sensitive to steric hindrance. ncert.nic.in Aldehydes, which have at least one small hydrogen atom attached to the carbonyl carbon, are generally more reactive than ketones, which have two bulkier alkyl or aryl groups. ncert.nic.in These larger groups in ketones physically obstruct the path of the incoming nucleophile. ncert.nic.in Similarly, bulky substituents on the phenyl ring of the hydrazine or very large groups on the carbonyl compound can decrease the reaction rate. byjus.com When unsymmetrical ketones are used, steric effects, along with the acidity of the medium, can influence which of the two possible regioisomeric hydrazones is formed, which in turn affects the product distribution in subsequent reactions like the Fischer indole synthesis. byjus.comthermofisher.com

Electronic Effects: The reactivity of the carbonyl group is governed by the electrophilicity of its carbon atom. Electron-withdrawing groups attached to the carbonyl carbon increase its partial positive charge, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. masterorganicchemistry.com Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing the reaction down. masterorganicchemistry.comncert.nic.in For this compound, the nucleophilicity of the terminal nitrogen is influenced by the attached ethyl and phenyl groups. The ethyl group is weakly electron-donating, slightly enhancing nucleophilicity, while the phenyl group can delocalize the lone pair, potentially reducing it.

Kinetic Studies of this compound Reactivity

Kinetic studies provide quantitative insight into reaction rates and the factors that control them. For transformations involving this compound, understanding the kinetics is essential for optimizing reaction conditions.

Hydrazone Formation: The rate-determining step in hydrazone formation is pH-dependent. organicmystery.com At neutral or high pH, the initial nucleophilic attack on the carbonyl carbon is typically the slow step. Under acidic conditions (optimally around pH 4-5), the carbonyl group is protonated, which accelerates the nucleophilic attack. However, at very low pH, the hydrazine nucleophile itself becomes protonated, losing its nucleophilicity. In the optimal acidic range, the dehydration of the carbinolamine intermediate is often the rate-determining step. organicmystery.com

Catalysts are crucial for controlling the rates of reactions involving this compound. Acid catalysts are most commonly employed for both hydrazone formation and the Fischer indole synthesis. organicmystery.comwikipedia.org

Brønsted and Lewis Acids: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts. wikipedia.org They function by coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and accelerates the initial nucleophilic attack. organicmystery.comwikipedia.org In the Fischer indole synthesis, the acid catalyst is essential for protonating the hydrazone, which facilitates the tautomerization to the enamine intermediate and the subsequent byjus.combyjus.com-sigmatropic rearrangement. alfa-chemistry.com The choice and concentration of the acid can significantly impact the reaction rate and, in some cases, the regioselectivity of the final indole product. thermofisher.com

The table below illustrates the effect of different types of catalysts on reactions involving phenylhydrazines.

Reaction TypeCatalyst TypeExamplesEffect on Reaction Rate
Hydrazone FormationBrønsted AcidAcetic Acid, HClIncreases rate by protonating the carbonyl oxygen, making the carbon more electrophilic. organicmystery.com
Fischer Indole SynthesisBrønsted AcidH₂SO₄, Polyphosphoric AcidEssential for the key tautomerization and byjus.combyjus.com-sigmatropic rearrangement steps. wikipedia.org
Fischer Indole SynthesisLewis AcidZnCl₂, BF₃, AlCl₃Catalyzes the reaction, often used when Brønsted acids are unsuitable. alfa-chemistry.comwikipedia.org
Condensation ReactionsHeterogeneous CatalystsFe₃O₄@SiO₂-NDISCan provide high yields and allow for catalyst recycling in related pyrazole (B372694) syntheses. researchgate.net

Intramolecular Cyclization Mechanisms Involving this compound

One of the most significant applications of this compound is its use as a precursor in intramolecular cyclization reactions to form heterocyclic structures, particularly indoles via the Fischer indole synthesis. wikipedia.org

The Fischer indole synthesis converts a phenylhydrazine (B124118) and an aldehyde or ketone into an indole in the presence of an acid catalyst. wikipedia.org When using this compound, the resulting product is a 1-ethylindole derivative. The established mechanism proceeds as follows:

Hydrazone Formation: As detailed previously, this compound first condenses with a carbonyl compound to form the corresponding 1-ethyl-2-phenylhydrazone. alfa-chemistry.com This step can be performed separately, or the indole synthesis can be carried out as a one-pot procedure. thermofisher.com

Tautomerization: The hydrazone, under acidic conditions, tautomerizes to its enamine form ('ene-hydrazine'). wikipedia.orgcdnsciencepub.com This is a crucial step as it creates the necessary π-system for the subsequent rearrangement.

byjus.combyjus.com-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, specifically a byjus.combyjus.com-sigmatropic rearrangement (analogous to a Claisen or Cope rearrangement). alfa-chemistry.comwikipedia.org This is the key bond-forming and bond-breaking step where the N-N bond is cleaved and a new C-C bond is formed between the phenyl ring and the former carbonyl carbon. This step is typically the rate-determining step of the synthesis. wikipedia.org

Rearomatization and Cyclization: The resulting di-imine intermediate undergoes rearomatization of the six-membered ring. wikipedia.org The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion, forming a five-membered ring intermediate (an aminoindoline or aminal). byjus.comwikipedia.org

Elimination of Ammonia (B1221849): Under the acidic conditions, the terminal amino group is protonated and eliminated as a molecule of ammonia (or an ethylamine (B1201723) in the case of a substituted hydrazine, though isotopic labeling confirms the N1 nitrogen is retained in the indole). wikipedia.org

Aromatization: The final step involves the loss of a proton to restore aromaticity, yielding the stable indole ring system. alfa-chemistry.com

This powerful reaction allows for the synthesis of a wide variety of substituted 1-ethylindoles, which are important structural motifs in many pharmaceuticals and biologically active compounds.

Reactivity Profiles and Diverse Organic Transformations of 1 Ethyl 2 Phenylhydrazine

Condensation Reactions with Aldehydes and Ketones

The reaction between hydrazines and carbonyl compounds is a fundamental transformation in organic chemistry, leading to the formation of hydrazones through an addition-elimination mechanism. chemguide.co.ukresearchgate.net 1-Ethyl-2-phenylhydrazine readily reacts with aldehydes and ketones, which contain a carbon-oxygen double bond, to form the corresponding N-Ethyl-N'-phenylhydrazones. chemguide.co.ukyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. alfa-chemistry.comwikipedia.org

The condensation of this compound with an aldehyde or a ketone results in the formation of a C=N bond, yielding an N-Ethyl-N'-phenylhydrazone. The reaction proceeds by the nucleophilic addition of the terminal amino group of the hydrazine to the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product. chemguide.co.uk

The general reaction can be represented as follows:

C₆H₅NHN(H)C₂H₅ + R(R')C=O → C₆H₅N(N=C(R)R')C₂H₅ + H₂O

Where R and R' can be hydrogen atoms, alkyl, or aryl groups. If at least one of these groups is a hydrogen, the starting carbonyl compound is an aldehyde; if both are hydrocarbon groups, it is a ketone. byjus.com The resulting products are often crystalline solids, a property that facilitates their purification. youtube.com For instance, the reaction with acetaldehyde (B116499) yields acetaldehyde N-ethyl-N'-phenylhydrazone. acs.org

Table 1: Examples of N-Ethyl-N'-phenylhydrazone Formation

Carbonyl Compound Hydrazine Product
Aldehyde (RCHO) This compound Aldehyde N-Ethyl-N'-phenylhydrazone
Ketone (RCOR') This compound Ketone N-Ethyl-N'-phenylhydrazone

The regioselectivity of the condensation reaction is generally high, with the terminal, more nucleophilic nitrogen atom of this compound attacking the carbonyl carbon. Stereoselectivity becomes a consideration in the hydrazone product, which can exist as E and Z isomers due to the restricted rotation around the C=N double bond. The specific isomer formed can be influenced by reaction conditions such as the solvent, temperature, and the presence of acid or base catalysts. For acetaldehyde phenylhydrazone, it has been noted that trace amounts of acid or alkali can influence the formation of different melting point forms, which corresponds to different Z/E isomer ratios in the melt. acs.org With unsymmetrical ketones, the reaction can potentially lead to two different regioisomeric hydrazones if the ketone can enolize to either side, which is a crucial consideration for subsequent reactions like the Fischer indole (B1671886) synthesis. byjus.com

Application in Heterocyclic Synthesis

Substituted hydrazines are pivotal starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. msesupplies.commdpi.com this compound is particularly useful in this regard, with its structure being incorporated into various ring systems of significant chemical and pharmaceutical interest.

The Fischer indole synthesis is a classic and widely used method for preparing indoles, which are important heterocyclic motifs in many natural products and pharmaceuticals. nih.govwikipedia.org The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, typically formed in situ from an arylhydrazine and an aldehyde or ketone. alfa-chemistry.comwikipedia.orgbyjus.com

When this compound is used, the resulting N-ethyl-N'-phenylhydrazone undergoes cyclization to produce an N-ethylated indole. The mechanism involves the tautomerization of the hydrazone to an enamine, followed by a nih.govnih.gov-sigmatropic rearrangement, loss of ammonia (B1221849) (or in this case, ethylamine), and subsequent aromatization to form the indole ring. alfa-chemistry.comwikipedia.org

A notable example involves the reaction of N'-Ethyl-2,6-dimethylphenylhydrazine hydrochloride with cyclohexanone, which yields 9-ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole. cdnsciencepub.com This demonstrates how the ethyl group from the hydrazine is retained on the indole nitrogen. The use of hydrazine hydrochlorides can improve yields and minimize decomposition. cdnsciencepub.com

Table 2: Key Steps in the Fischer Indole Synthesis

Step Description
1. Hydrazone Formation Condensation of this compound with an aldehyde or ketone. alfa-chemistry.com
2. Tautomerization The hydrazone isomerizes to its enamine tautomer. wikipedia.org
3. nih.govnih.gov-Sigmatropic Rearrangement An irreversible electrocyclic rearrangement breaks the N-N bond. byjus.com
4. Aromatization & Cyclization The intermediate rearomatizes, followed by intramolecular attack of the amine on the imine. wikipedia.org

| 5. Elimination & Final Aromatization | Loss of an amine molecule (ethylamine) and final aromatization yields the N-ethyl indole product. wikipedia.org |

Variants of the Fischer indole synthesis have been developed to improve yields, expand the substrate scope, or proceed under milder conditions. organic-chemistry.org For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling to form the N-arylhydrazone intermediate. wikipedia.org Continuous flow processes have also been employed for the synthesis of specific indole derivatives, such as 7-ethyltryptophol from 2-ethylphenylhydrazine. acs.org

Pyrazolones are five-membered heterocyclic compounds with applications in dyes and pharmaceuticals. orientjchem.org They are commonly synthesized through the condensation reaction of a hydrazine derivative with a β-ketoester, such as ethyl acetoacetate. nih.govorientjchem.orgresearchgate.net

In this reaction, this compound reacts with a β-ketoester, leading to the formation of a 1-phenyl-2-ethyl-pyrazolone derivative. The reaction typically proceeds by initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the other nitrogen atom on the ester carbonyl, with subsequent elimination of an alcohol (e.g., ethanol). google.com The reaction is often carried out in a solvent like glacial acetic acid under reflux conditions. nih.gov

The general reaction is:

C₆H₅NHN(H)C₂H₅ + RCOCH₂COOR' → 1-phenyl-2-ethyl-3-R-pyrazol-5-one + R'OH + H₂O

The specific substitution on the final pyrazolone (B3327878) ring is determined by the structure of the starting β-ketoester.

Table 3: Synthesis of Pyrazolone Derivatives

Reactant A Reactant B Product Class
This compound Ethyl acetoacetate 1-Phenyl-2-ethyl-3-methyl-pyrazol-5-one

This compound can also serve as a precursor for other nitrogen-rich heterocycles, such as triazolinediones. Urazoles, a class of 1,2,4-triazolidine-3,5-diones, are synthesized from hydrazines. acs.orgindexcopernicus.com The synthesis can proceed through the formation of a semicarbazide (B1199961) intermediate. For example, reacting a substituted hydrazine with an isocyanate can generate a semicarbazide, which can then be cyclized. acs.orgindexcopernicus.com

While specific examples detailing the synthesis of triazolinediones directly from this compound are not abundant in the provided context, the general synthetic pathways for phenylhydrazine (B124118) can be extrapolated. The reaction would likely involve condensation with a reagent that provides the remaining two nitrogen atoms and the carbonyl groups of the heterocyclic ring. The presence of the ethyl group would result in a substituted triazolinedione product. The versatility of hydrazines in condensation and cyclization reactions makes them key building blocks for a wide variety of heterocyclic systems. researchgate.net

Oxidative Transformations of this compound

The oxidation of hydrazine derivatives can lead to a variety of products, depending on the substrate, oxidant, and reaction conditions. For this compound, oxidative transformations primarily involve the N-H bonds of the hydrazine moiety, leading to the formation of azo compounds or radical species that can participate in subsequent coupling reactions.

Aerobic oxidative dehydrogenation is a key transformation for converting hydrazine derivatives into their corresponding azo compounds. While direct studies on this compound are not extensively detailed in the cited literature, research on analogous compounds such as alkyl 2-phenylhydrazinecarboxylates provides significant insight into this process. A novel and efficient method for this transformation involves a visible-light-driven reaction using sodium anthraquinone (B42736) sulfonate (SAQS) as an organo-photocatalyst. acs.orgnih.gov This process is conducted under mild conditions in an aerobic environment, representing a practical and scalable approach for synthesizing azo compounds. acs.org

The reaction typically uses a photocatalyst in acetonitrile (B52724) (MeCN) and is irradiated with blue LEDs. researchgate.net For the model substrate ethyl 2-phenylhydrazine-1-carboxylate, optimization studies have shown that SAQS is a highly effective photocatalyst, producing the desired ethyl (E)-2-phenyldiazene-1-carboxylate in high yields. acs.orgresearchgate.net The choice of solvent and base was found to be crucial, with acetonitrile being the optimal solvent. acs.org Interestingly, while various bases were tested, the reaction proceeds efficiently even in the absence of a base. acs.orgresearchgate.net

A large-scale reaction starting with 10.0 mmol of ethyl 2-phenylhydrazine-1-carboxylate successfully yielded the product in 82% yield, demonstrating the practical utility and scalability of this visible-light-driven aerobic oxidative dehydrogenation method. acs.org

Table 1: Optimization of Visible-Light-Driven Aerobic Oxidative Dehydrogenation of Ethyl 2-phenylhydrazine-1-carboxylate Data synthesized from referenced studies. acs.orgresearchgate.net

EntryPhotocatalystBase (15%)SolventYield (%)
1Ru(bpy)₃Cl₂K₂CO₃MeCN25
2Eosin YK₂CO₃MeCN12
3Rose BengalK₂CO₃MeCN<5
4SAQSDIPEAMeCN<5
5SAQSCs₂CO₃MeCN65
6SAQSDBUMeCN76
7SAQSK₂CO₃MeCN97
8SAQSK₂CO₃Toluene (B28343)<20
9SAQSK₂CO₃CH₂Cl₂<20
10SAQSNoneMeCNGood Yield

Oxidative coupling reactions involving aryl hydrazines can serve as a powerful tool for forming carbon-aryl bonds. This is often achieved through the generation of aryl radicals from the hydrazine precursor. Research has shown that phenylhydrazine can be a source of aryl radicals when treated with a catalytic amount of molecular iodine in the presence of air. These in situ generated radicals can then be trapped by other molecules, such as substituted 1,4-naphthoquinones, to form arylated products.

The proposed mechanism for this transformation involves the initial reaction of phenylhydrazine with iodine to form an intermediate. nih.gov This intermediate undergoes dehydroiodination, and subsequent reaction with more iodine generates the aryl radical. nih.gov A key aspect of this catalytic cycle is the in-air oxidation of the hydroiodic acid byproduct back to molecular iodine, which sustains the reaction. nih.gov Although this specific protocol was demonstrated with phenylhydrazine, it establishes a precedent for using N-aryl hydrazines as radical precursors. It is conceivable that this compound could undergo a similar transformation, where oxidation would lead to the formation of an ethyl-substituted phenylazo radical or a related species capable of participating in coupling reactions.

Derivatization via Hydrazine Nitrogen Atoms

The two nitrogen atoms in this compound, each bearing a hydrogen atom, are nucleophilic centers that can readily participate in reactions with various electrophiles. This allows for extensive derivatization, including acylation and the formation of carbamates and thiocarbamates.

The acylation of phenylhydrazines is a well-established method for producing hydrazides. Studies on various substituted arylhydrazines have shown that anhydride (B1165640) acylation reactions under mild conditions can lead to the controlled formation of mono-acylated products (acid phenylhydrazides). wustl.edu For this compound (Et-NH-NH-Ph), acylation is expected to occur preferentially at the terminal, more sterically accessible nitrogen atom (the one bonded to the phenyl group).

Reaction with an acylating agent, such as acetic anhydride, would yield N'-acetyl-N-ethyl-N'-phenylhydrazine. The parent compound, phenylhydrazine, readily reacts with acetic anhydride to form 1-Acetyl-2-phenylhydrazine. chemicalbook.com Further acylation of the mono-acylated product can lead to N,N'-diacylphenylhydrazines. wustl.edu The reaction of phenylhydrazine with ethyl cyanoacetate, for instance, involves an initial acylation followed by cyclization to form a pyrazolone derivative. afinitica.com This highlights the utility of acylation reactions not only for simple derivatization but also as a key step in the synthesis of heterocyclic compounds.

The nucleophilic nature of the hydrazine nitrogens allows for facile addition to the electrophilic carbon of isocyanates and isothiocyanates, leading to the formation of semicarbazides (urea derivatives) and thiosemicarbazides (thiourea derivatives), respectively. These reactions are fundamental for creating carbamate (B1207046) and thiocarbamate-related structures.

The general synthesis of thiosemicarbazides involves the reaction of a hydrazine derivative with an isothiocyanate, often in a solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov In the case of this compound, reaction with an alkyl or aryl isothiocyanate (R-N=C=S) would involve the nucleophilic attack of one of the hydrazine nitrogens on the central carbon of the isothiocyanate. This addition reaction would result in the formation of a 4-substituted 2-ethyl-1-phenylthiosemicarbazide. This is a common and efficient method for preparing a wide range of thiosemicarbazide (B42300) derivatives, which are important intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Similarly, the reaction of this compound with an isocyanate (R-N=C=O) would proceed via the same nucleophilic addition mechanism to yield the corresponding 4-substituted 2-ethyl-1-phenylsemicarbazide.

Polymerization Reactions Involving this compound as a Monomer or Linker

Phenylhydrazine and its derivatives can be incorporated into polymer structures through condensation reactions. Research has demonstrated the synthesis of a terpolymer resin using phenylhydrazine, p-phenylenediamine, and formaldehyde (B43269) in a reaction medium of dimethylformamide. researchgate.net The polymerization proceeds via the condensation of the amine and hydrazine N-H groups with formaldehyde to form methylene (B1212753) bridges, linking the monomer units into a polymer network. researchgate.net

Given this precedent, this compound (Et-NH-NH-Ph) possesses the necessary functionality to act as a monomer or linker in similar condensation polymerizations. Both nitrogen atoms in the molecule contain reactive N-H bonds. These sites can react with difunctional electrophiles, such as formaldehyde or diacyl chlorides, to build a polymer chain. The incorporation of the this compound unit would introduce both ethyl and phenyl substituents along the polymer backbone, which could be used to tune the physical and chemical properties of the resulting material, such as solubility, thermal stability, and chemical resistance. The presence of the N-N bond within the polymer backbone would also impart unique characteristics to the final macromolecule.

Derivatization Strategies and Analogues of 1 Ethyl 2 Phenylhydrazine for Synthetic Applications

Synthesis of Substituted 1-Ethyl-2-phenylhydrazine Derivatives

Aromatic Ring Functionalization

The introduction of functional groups onto the phenyl ring of this compound is most effectively achieved by modifying the aniline (B41778) precursor before the formation of the hydrazine (B178648) moiety. This multi-step approach circumvents issues related to the sensitivity of the hydrazine group to oxidation and the complex directing effects of the -NH-NH-C2H5 substituent in electrophilic aromatic substitution.

The general and widely applicable method involves the diazotization of a substituted aniline, followed by reduction to the corresponding substituted phenylhydrazine (B124118). google.comgoogle.com This process allows for a wide variety of functional groups to be present on the aromatic ring.

Key Synthesis Steps:

Diazotization: A substituted aniline is treated with a diazotizing agent, such as sodium nitrite (B80452), in an acidic medium at low temperatures to form a diazonium salt. google.comgoogle.com

Reduction: The resulting diazonium salt is then reduced to the corresponding substituted phenylhydrazine. Common reducing agents include stannous chloride (SnCl2) in concentrated hydrochloric acid or sodium sulfite (B76179). google.com

For instance, to synthesize 2-ethyl-(4-chlorophenyl)hydrazine, one would start with 4-chloroaniline. This method is versatile and can be applied to a range of substituted anilines to produce a library of 1-Ethyl-2-(substituted-phenyl)hydrazine derivatives.

Direct functionalization of the phenyl ring of a hydrazine derivative has been demonstrated in the case of 1-(substituted benzylidene)-2-phenylhydrazines. Electrophilic thiocyanation, for example, occurs selectively on the phenyl ring attached to the -NH group. This selectivity is attributed to the electron-donating nature of the amino group, which activates the ring towards electrophilic attack. mdpi.com This suggests that direct aromatic substitution on this compound or its derivatives is feasible, though the specific outcomes would depend on the reaction conditions and the directing effects of the ethyl-hydrazine group.

N-Substitution Patterns and their Impact on Reactivity

The substitution pattern of this compound, with substituents on both nitrogen atoms (a 1,2-disubstituted hydrazine), significantly dictates its reactivity compared to phenylhydrazine. The key features are:

Nucleophilicity: The nitrogen atom bonded to the ethyl group (N1) is expected to be more nucleophilic than the nitrogen bonded to the phenyl group (N2). The ethyl group is electron-donating, increasing the electron density on N1. Conversely, the phenyl group is electron-withdrawing, decreasing the electron density on N2.

Available Reaction Sites: Unlike phenylhydrazine, which has two reactive N-H protons, this compound has only one, located on the N1 atom. This simplifies reactions such as acylation or alkylation, leading to a single, predictable product.

This defined reactivity makes this compound a useful building block for creating more complex, multi-substituted hydrazine derivatives. acs.org For instance, reactions that would otherwise lead to mixtures of N1 and N2 substituted products with phenylhydrazine will yield a single isomer with this compound.

Design and Preparation of Hydrazone and Pyrazolone (B3327878) Derivatives from this compound

Hydrazone Derivatives

Hydrazones are synthesized through the condensation reaction of a hydrazine with an aldehyde or a ketone. ncert.nic.in In the case of this compound, the reaction involves the nucleophilic attack of the N1-amino group on the carbonyl carbon, followed by dehydration to form a C=N double bond. This reaction is typically catalyzed by a few drops of acid. nih.govmdpi.com

The general reaction is as follows: C6H5-NH-NH-C2H5 + R-CO-R' → C6H5-N(N=CRR')-C2H5 + H2O

This process allows for the creation of a diverse library of hydrazone derivatives by varying the aldehyde or ketone reactant. scirp.org

Table 1: Synthesis of Hydrazone Derivatives
This compoundCarbonyl CompoundResulting Hydrazone DerivativeReaction Conditions
C₈H₁₂N₂Benzaldehyde1-benzylidene-2-ethyl-2-phenylhydrazineEthanol (B145695), catalytic acetic acid, reflux
C₈H₁₂N₂Acetone1-ethyl-2-isopropylidene-1-phenylhydrazineEthanol, catalytic acetic acid, reflux
C₈H₁₂N₂Cyclohexanone1-cyclohexylidene-2-ethyl-2-phenylhydrazineEthanol, catalytic acetic acid, reflux

Pyrazolone Derivatives

Pyrazolones are five-membered heterocyclic compounds synthesized by the cyclocondensation of a hydrazine with a β-ketoester, such as ethyl acetoacetate. nih.gov The reaction proceeds via the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazolone ring.

When using this compound, the reaction yields a 1,2-disubstituted pyrazol-5-one. The phenyl group remains attached to the N1 of the pyrazolone ring, while the ethyl group is attached to the N2 position. This leads to a different substitution pattern compared to the product from a reaction with phenylhydrazine alone, where the phenyl group occupies the N1 position and the N2 position is unsubstituted. This regioselectivity is a key feature of using 1,2-disubstituted hydrazines. beilstein-journals.orgorganic-chemistry.org

Table 2: Synthesis of Pyrazolone Derivatives
This compoundβ-KetoesterResulting Pyrazolone DerivativeReaction Conditions
C₈H₁₂N₂Ethyl acetoacetate2-ethyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-oneEthanol or acetic acid, reflux
C₈H₁₂N₂Ethyl benzoylacetate2-ethyl-1,3-diphenyl-1,2-dihydropyrazol-5-oneEthanol or acetic acid, reflux

Formation of Metal Complexes Utilizing this compound and its Ligand Analogues

While this compound itself can act as a simple monodentate ligand, its synthetic derivatives, particularly hydrazones, are far more valuable as multidentate ligands in coordination chemistry. rsc.org Hydrazone derivatives can form stable chelate complexes with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Fe(II). acs.orgchemistryjournal.net

The coordination typically involves the imine nitrogen and another donor atom, such as a phenolic oxygen or a carbonyl oxygen, present in the aldehyde or ketone-derived portion of the hydrazone. jptcp.com This allows the hydrazone to act as a bidentate or tridentate ligand, forming stable five- or six-membered chelate rings with the metal center.

General Synthesis of Metal Complexes: A solution of the hydrazone ligand in a suitable solvent (e.g., methanol (B129727) or ethanol) is treated with a solution of the corresponding metal salt (e.g., acetate (B1210297) or chloride salt). The mixture is often heated to facilitate complex formation, and the resulting metal complex precipitates from the solution upon cooling. jptcp.com

Table 3: Formation of Metal Complexes from Hydrazone Ligands
Hydrazone Ligand Derived FromMetal IonPotential Coordination SitesResulting Complex
This compound + SalicylaldehydeCu(II)Imine Nitrogen, Phenolic OxygenBis(2-((2-ethyl-2-phenylhydrazono)methyl)phenolato)copper(II)
This compound + 2-AcetylpyridineNi(II)Imine Nitrogen, Pyridyl NitrogenDichloro(1-(pyridin-2-yl)ethylidene-2-ethyl-2-phenylhydrazine)nickel(II)
This compound + 2,4-PentanedioneCo(II)Imine Nitrogen, Carbonyl OxygenBis(4-((2-ethyl-2-phenylhydrazono)pentan-2-one)cobalt(II)

Generation of Semicarbazide (B1199961) and Thiosemicarbazide (B42300) Intermediates

Semicarbazide and thiosemicarbazide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. They are typically prepared by the addition of a hydrazine to an isocyanate or an isothiocyanate, respectively.

The reaction with this compound is regioselective due to the presence of a single reactive N-H proton. The nucleophilic N1 atom attacks the electrophilic carbon of the isocyanate or isothiocyanate.

Semicarbazide Formation: Reaction with an isocyanate (R-N=C=O) yields a 1,2,4-trisubstituted semicarbazide. C6H5-NH-NH-C2H5 + R-NCO → C6H5-N(NH-C2H5)-CO-NH-R

Thiosemicarbazide Formation: Reaction with an isothiocyanate (R-N=C=S) yields a 1,2,4-trisubstituted thiosemicarbazide. arkat-usa.org This reaction is a common method for synthesizing thiosemicarbazide derivatives. rsc.org C6H5-NH-NH-C2H5 + R-NCS → C6H5-N(NH-C2H5)-CS-NH-R

These reactions are generally straightforward, often carried out by mixing the reactants in a suitable solvent like ethanol or acetonitrile (B52724) at room temperature or with gentle heating. arkat-usa.org The resulting semicarbazide and thiosemicarbazide intermediates can then be used in subsequent cyclization reactions to form heterocycles like triazoles or thiadiazoles.

Computational and Theoretical Investigations of 1 Ethyl 2 Phenylhydrazine

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical methods are fundamental to understanding the electronic properties of a molecule. They solve approximations of the Schrödinger equation to provide information on electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the electronic ground state properties of molecules. By calculating the electron density, DFT can accurately predict geometries, vibrational frequencies, reaction energies, and other key parameters. For 1-Ethyl-2-phenylhydrazine, a typical DFT study would involve optimizing the molecular geometry to find the most stable arrangement of atoms and calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. However, no specific DFT studies detailing these ground state properties for this compound are available in the current body of scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. It is used to calculate the energies of electronic excited states, which allows for the prediction of UV-Vis absorption spectra. A TD-DFT analysis of this compound would reveal its expected absorption wavelengths, the nature of the electronic transitions (e.g., π→π* or n→π*), and the oscillator strengths of these transitions. Such information is crucial for understanding the photophysical properties of the compound. At present, there are no published TD-DFT studies focused on this compound.

Ab Initio and Semi-empirical Methods

Ab initio methods are computationally intensive techniques that solve the Schrödinger equation from first principles, without using experimental data for parameterization. They offer high accuracy but are often limited to smaller molecules due to their computational cost. Conversely, semi-empirical methods simplify the calculations by incorporating experimental parameters, making them much faster and suitable for larger systems, albeit with some trade-off in accuracy. These methods could provide valuable information on the electronic structure of this compound. A survey of the literature indicates that neither detailed ab initio nor specific semi-empirical calculations have been reported for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the physical movements and conformational possibilities of atoms and molecules.

Conformational Analysis and Energy Landscapes

Most non-rigid molecules, including this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them. This is typically done by systematically rotating the molecule's single bonds and calculating the potential energy at each step, thereby generating a potential energy surface or landscape. Understanding the preferred conformation is vital as it often dictates the molecule's biological activity and physical properties. No specific studies on the conformational analysis or energy landscape of this compound have been found.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time based on classical mechanics, MD can reveal information about conformational changes, interactions with solvent molecules, and other dynamic processes. An MD simulation of this compound could illustrate how the ethyl and phenyl groups move relative to each other in a solution, providing insights into its flexibility and intermolecular interactions. Currently, no such simulation data has been published for this molecule.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights into the molecular structure and electronic environment of compounds like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. protheragen.ai

The following table provides hypothetical, yet expected, ¹H and ¹³C NMR chemical shifts for this compound based on general principles and data for similar compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho)6.8 - 7.0112.0 - 114.0
Phenyl-H (meta)7.2 - 7.4128.0 - 130.0
Phenyl-H (para)6.7 - 6.9120.0 - 122.0
N-H4.5 - 5.5-
Ethyl-CH₂3.0 - 3.245.0 - 50.0
Ethyl-CH₃1.1 - 1.313.0 - 15.0
Phenyl-C (ipso)-148.0 - 152.0

Computational methods are also adept at predicting vibrational frequencies in IR spectroscopy. protheragen.ai For this compound, key predicted vibrational modes would include N-H stretching, C-H stretching of the aromatic and alkyl groups, C=C stretching of the phenyl ring, and N-N stretching. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), can provide theoretical IR spectra. protheragen.aiajchem-a.com In studies of related hydrazide derivatives, it has been shown that calculated vibrational frequencies generally show good agreement with experimental values. sciforum.net The identification of C=N stretching frequencies can be challenging due to the mixing of vibrations. ajchem-a.com

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides a framework for investigating the potential reaction pathways of this compound, including its decomposition and other chemical transformations. Through methods like transition state theory, the energetics of different reaction routes can be modeled to determine the most likely mechanisms. wikipedia.orglibretexts.org

One important area of investigation for hydrazine (B178648) derivatives is their thermal decomposition. Computational studies on the decomposition of hydrazine (N₂H₄) and monomethylhydrazine have been conducted using reactive dynamics simulations. nih.govpsu.edu These studies reveal that at lower temperatures, the primary decomposition product is often ammonia (B1221849) (NH₃), while at higher temperatures, dinitrogen (N₂) and dihydrogen (H₂) are the dominant early products. nih.govresearchgate.net For this compound, analogous decomposition pathways can be hypothesized. The N-N bond is a likely point of initial cleavage, potentially leading to the formation of ethylphenylaminyl and amino radicals. Subsequent reactions could involve hydrogen abstraction and rearrangement to form various stable products.

Transition state modeling is crucial for understanding the kinetics of these reactions. wikipedia.org By calculating the structure and energy of the transition state for a given reaction step, the activation energy can be determined, which is a key parameter in the Arrhenius equation that governs reaction rates. libretexts.org For the decomposition of monomethylhydrazine, quantum Rice-Ramsperger-Kassel (QRRK) theory and master equation analysis have been used to calculate rate constants for dissociation products as a function of temperature and pressure. acs.org Similar computational approaches could be applied to this compound to model its decomposition kinetics and identify the rate-determining steps in its reaction pathways.

The following table outlines a hypothetical reaction pathway for the initial steps of the thermal decomposition of this compound, along with the types of computational data that would be modeled.

Reaction Step Description Computational Data Modeled
Initiation Homolytic cleavage of the N-N bondTransition state structure and energy, Bond dissociation energy
Propagation Hydrogen abstraction by radicalsActivation energy barriers for different abstraction sites
Termination Combination of radical speciesReaction enthalpies

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is valuable for understanding the non-covalent interactions between a small molecule, such as this compound, and a larger chemical target.

In the context of this compound, molecular docking could be employed to investigate its binding modes and interactions with various chemical targets. For instance, cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity, are known to form inclusion complexes with small organic molecules. mdpi.comresearchgate.net A molecular docking study could predict how this compound would orient itself within the cyclodextrin cavity. The phenyl group would likely be encapsulated within the hydrophobic core, while the more polar ethyl-hydrazine moiety might interact with the hydrophilic rim of the cyclodextrin. nih.gov In silico studies of cyclodextrin inclusion complexes have been used to calculate interaction energies and dipole moments, providing insight into the stability and nature of these host-guest systems. nih.gov

The binding interactions of this compound with other chemical targets could also be explored. The types of interactions that would be analyzed in a docking study include:

Hydrogen Bonding: The N-H groups of the hydrazine moiety can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors.

Hydrophobic Interactions: The phenyl ring and the ethyl group can engage in hydrophobic interactions with nonpolar regions of a binding site.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems in a target molecule.

A hypothetical molecular docking study of this compound with a generic chemical target is summarized in the table below.

Interaction Type Functional Group of this compound Involved Potential Interacting Group on Chemical Target
Hydrogen Bond DonorN-HOxygen or Nitrogen atoms
Hydrogen Bond AcceptorNitrogen atomsO-H or N-H groups
HydrophobicPhenyl ring, Ethyl groupAlkyl or Aromatic groups
π-π StackingPhenyl ringAromatic rings

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. nih.gov These models are built by establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined property. For this compound, QSPR studies could be developed to predict various properties without the need for experimental measurements.

Key physicochemical properties that can be predicted using QSPR models include boiling point, melting point, vapor pressure, and the octanol-water partition coefficient (log K_ow). nih.govwho.int The log K_ow is a crucial parameter for assessing the environmental fate and bioaccumulation potential of a chemical. sciopen.com

To build a QSPR model for this compound and related compounds, a set of molecular descriptors would first be calculated. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment and partial charges on atoms.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Once the descriptors are calculated for a series of related hydrazine derivatives with known experimental property data, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Partial Least Squares (PLS) and Radial Basis Function-Partial Least Squares (RBF-PLS) are used to develop the predictive model. elsevierpure.comresearchgate.net The reliability of these models is assessed through various validation techniques.

The following table lists some molecular descriptors that would be relevant for a QSPR study of this compound.

Descriptor Class Specific Descriptor Example Predicted Property
TopologicalWiener IndexBoiling Point
GeometricalMolecular Surface AreaSolubility
ElectronicDipole MomentPolarity
Quantum-ChemicalHOMO-LUMO gapReactivity

Applications of 1 Ethyl 2 Phenylhydrazine in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

In the field of organic synthesis, 1-Ethyl-2-phenylhydrazine is highly valued as a precursor for building sophisticated molecular frameworks that are central to pharmaceuticals, agrochemicals, and specialty materials. alfa-chemistry.com

This compound is a key reactant in the Fischer indole (B1671886) synthesis, one of the oldest and most effective methods for creating indole rings. byjus.comwikipedia.org This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. thermofisher.com The process begins with the formation of an ethylphenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form the indole nucleus, eliminating a molecule of ammonia (B1221849) in the process. alfa-chemistry.combyjus.com

The use of this compound specifically introduces an ethyl group at the N1 position of the resulting indole ring. This N-alkylation is significant as it can modify the steric and electronic properties of the final molecule, influencing its biological activity and physical characteristics. The Fischer synthesis is a robust method that can be performed as a one-pot reaction and is widely used in the total synthesis of complex natural products and medicinal compounds. thermofisher.comnih.govrsc.org

Table 1: Synthesis of N-Ethyl-Indole Derivatives via Fischer Indole Synthesis This table illustrates the reaction of this compound with various carbonyl compounds to produce specific indole scaffolds.

Carbonyl PrecursorResulting Indole Product
Acetone1-Ethyl-2,3-dimethyl-1H-indole
Propiophenone1-Ethyl-2-methyl-3-phenyl-1H-indole
Cyclohexanone1-Ethyl-1,2,3,4-tetrahydrocarbazole
Pyruvic Acid1-Ethyl-1H-indole-2-carboxylic acid

Pyrazolone (B3327878) derivatives are a class of heterocyclic compounds with a wide range of applications, particularly in the pharmaceutical industry as anti-inflammatory and analgesic agents. orientjchem.orgnih.gov this compound serves as a fundamental building block for these structures. The most common synthetic route involves the condensation reaction between this compound and a β-ketoester, such as ethyl acetoacetate. nih.govnih.gov

In this reaction, the hydrazine (B178648) component undergoes a cyclocondensation with the dicarbonyl functionality of the β-ketoester. nih.gov The reaction typically proceeds by heating the reactants, often in a solvent like ethanol (B145695) or acetic acid, to yield the corresponding 5-pyrazolone derivative. orientjchem.orgnih.gov The ethyl group from the starting hydrazine is retained on one of the nitrogen atoms of the pyrazolone ring, while the phenyl group is attached to the other. This substitution pattern is crucial for tuning the molecule's therapeutic properties.

Table 2: Synthesis of Pyrazolone Derivatives from this compound This table demonstrates the versatility of this compound in reacting with different β-ketoesters to form a variety of pyrazolone structures.

β-KetoesterResulting Pyrazolone Product
Ethyl acetoacetate3-Methyl-1-phenyl-2-ethyl-1,2-dihydro-3H-pyrazol-3-one
Ethyl benzoylacetate3,1-Diphenyl-2-ethyl-1,2-dihydro-3H-pyrazol-3-one
Diethyl malonate1-Phenyl-2-ethylpyrazolidine-3,5-dione

Beyond the direct synthesis of indoles and pyrazolones, this compound is instrumental in creating "advanced chemical intermediates." These are molecules that are not the final product but serve as crucial, often complex, building blocks in multi-step synthetic pathways. acints.comvapourtec.com The indole and pyrazolone scaffolds derived from this compound are themselves versatile platforms for further chemical elaboration.

For instance, an N-ethyl indole derivative synthesized via the Fischer reaction can undergo further functionalization at various positions on the ring to build intricate alkaloid structures or novel drug candidates. rsc.orgnih.gov Similarly, pyrazolones can be used as starting materials for synthesizing fused heterocyclic systems, which are of great interest in medicinal chemistry. researchgate.net The ability to generate these important heterocyclic cores makes this compound a valuable tool for chemists aiming to construct complex molecular architectures in an efficient manner. vapourtec.comnih.gov

Contribution to Catalysis and Organic Reaction Development

There is currently no available research detailing the direct application of this compound as a catalyst or its significant role in the development of specific organic reactions. While related phenylhydrazine derivatives are utilized in various catalytic systems and named reactions, such as the Fischer indole synthesis, specific contributions of the 1-ethyl-2-phenyl substituted variant have not been reported. thieme-connect.dethieme-connect.de

Research has focused on the synthesis of this compound itself. One established method involves the reduction of arylhydrazones. For instance, 1-ethylidene-2-phenylhydrazine can be reduced to yield this compound. thieme-connect.dethieme-connect.de

A typical synthesis procedure is presented below:

ReactantReagentSolventYield
1-ethylidene-2-phenylhydrazineLithium aluminum hydride (LiAlH4)Tetrahydrofuran (B95107) (THF)91%

Table 1: Synthesis of this compound via reduction. thieme-connect.de

Another documented synthesis involves the reaction of phenylhydrazine with acetaldehyde (B116499), followed by reduction using sodium cyanoborohydride in the presence of acetic acid. rsc.org This preparation, however, was for the purpose of using this compound as an intermediate to synthesize pyridazinediones, not for its direct use in catalysis. rsc.org

Chemical Synthesis for Photographic Industry Materials

There is no information available that connects this compound to the synthesis of materials for the photographic industry. While various hydrazine derivatives have historically been used in photographic processes, the specific role of this compound in this context is not documented.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-2-phenylhydrazine, and how can reaction conditions be optimized for yield?

  • Methodology : this compound can be synthesized via diazotization of aniline derivatives followed by ethylation. Key steps include:

  • Diazotization of aniline in acidic media (e.g., HCl/NaNO₂ at 0–5°C).
  • Reduction using sodium sulfite or stannous chloride to form the hydrazine intermediate.
  • Ethylation via nucleophilic substitution (e.g., ethyl bromide in ethanol under reflux).
  • Critical parameters: Maintain pH < 3 during diazotization, control temperature to avoid side reactions, and use TLC (silica gel, ethyl acetate/hexane) to monitor intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) to confirm hydrazine functionality .
  • ¹H/¹³C NMR : Detect ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Look for molecular ion peaks at m/z 150–152 (M+H⁺) and fragmentation patterns consistent with hydrazine cleavage .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How do substituents like the ethyl group in this compound influence its reactivity compared to phenylhydrazine?

  • Methodology :

  • Conduct comparative kinetic studies using UV-Vis spectroscopy (e.g., monitor oxidation rates at 280 nm).
  • Compare O₂ consumption during autoxidation (using an oxygen electrode) to evaluate chain-propagation efficiency.
  • The ethyl group may sterically hinder radical intermediates, reducing autocatalytic behavior observed in phenylhydrazine oxidation .

Q. What role do superoxide radicals (O₂⁻) play in the oxidation of this compound, and how can their involvement be experimentally validated?

  • Methodology :

  • Use nitroblue tetrazolium (NBT) assays to detect O₂⁻ formation, with inhibition by superoxide dismutase (SOD) confirming specificity .
  • Track H₂O₂ accumulation via catalase-sensitive oxygen release.
  • ESR spin trapping (e.g., DMPO) can directly identify O₂⁻ radicals during the reaction .

Q. How can researchers resolve contradictions in spectral data when identifying transient intermediates in this compound reactions?

  • Methodology :

  • Perform time-course UV-Vis experiments (200–400 nm) to distinguish intermediates (e.g., diazonium ions at 280 nm vs. stable products at 320 nm) .
  • Quench aliquots at timed intervals and analyze via LC-MS or FT-IR to correlate spectral changes with intermediate lifetimes .

Q. What strategies minimize by-products during this compound-mediated Fischer indole synthesis?

  • Methodology :

  • Optimize acid catalysis (e.g., HCl vs. H₂SO₄) and heating duration to suppress side reactions like over-alkylation.
  • Use scavengers (e.g., EDTA) to chelate trace metal ions that accelerate undesired radical pathways .

Applications in Organic Synthesis

Q. How can this compound be utilized to synthesize heterocyclic compounds (e.g., indoles or pyrazoles)?

  • Methodology :

  • Fischer Indole Synthesis : React with ketones (e.g., cyclohexanone) under acidic conditions (H₂SO₄, 80°C) to form 2-ethyl-substituted indoles .
  • Pyrazole Formation : Condense with β-diketones (e.g., acetylacetone) in ethanol under reflux, followed by cyclization with hydrazine hydrate .

Analytical Challenges

Q. What precautions are necessary when handling this compound due to its potential toxicity?

  • Methodology :

  • Use NIOSH Method 3518 for workplace monitoring: Collect air samples in 0.1 M HCl, analyze via phosphomolybdic acid (PMA) colorimetry at 690 nm .
  • Implement glovebox techniques for synthesis to avoid inhalation/contact .

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